molecular formula C12H17NO4S B2919867 Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid CAS No. 500788-99-8

Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid

Cat. No.: B2919867
CAS No.: 500788-99-8
M. Wt: 271.33
InChI Key: YYXHOWKRLSOFJG-VEDVMXKPSA-N
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Description

. It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ®-3-amino-3-(3-thienyl)-propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for Boc-®-3-amino-3-(3-thienyl)-propanoic acid are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-3-(3-thienyl)-propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-®-3-amino-3-(3-thienyl)-propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein structure.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-3-(3-thienyl)-propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The thienyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which are important in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Boc-®-3-amino-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a thienyl group.

    Boc-®-3-amino-3-(2-furyl)-propanoic acid: Contains a furan ring instead of a thienyl group.

    Boc-®-3-amino-3-(4-pyridyl)-propanoic acid: Contains a pyridine ring instead of a thienyl group.

Uniqueness

Boc-®-3-amino-3-(3-thienyl)-propanoic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of sulfur-containing peptides and other bioactive molecules .

Properties

IUPAC Name

(2R)-2-[amino(thiophen-3-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)8(10(14)15)9(13)7-4-5-18-6-7/h4-6,8-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXHOWKRLSOFJG-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CSC=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(C1=CSC=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722104
Record name (2R)-2-[Amino(thiophen-3-yl)methyl]-3-tert-butoxy-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-99-8
Record name (2R)-2-[Amino(thiophen-3-yl)methyl]-3-tert-butoxy-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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